
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate, also known as HPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPA is a derivative of pyrrolidinone and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is not fully understood, but it is believed to act through a variety of pathways. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes and signaling pathways.
Biochemical And Physiological Effects
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in various tissues. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage. In addition, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to have neuroprotective properties, protecting neurons from damage and death.
Advantages And Limitations For Lab Experiments
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for research on 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate. One area of interest is the potential use of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its potential interactions with other compounds in complex biological systems.
Synthesis Methods
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate can be synthesized through a variety of methods, including the reaction of p-hydroxyphenylacetic acid with pyrrolidinone in the presence of a catalyst. Other methods include the reaction of 4-hydroxybenzaldehyde with pyrrolidinone and acetic anhydride.
Scientific Research Applications
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
14053-16-8 |
|---|---|
Product Name |
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)16-11-6-4-10(5-7-11)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 |
InChI Key |
FPQOGNXITGCHBL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
Other CAS RN |
14053-16-8 |
synonyms |
1-(p-Acetyloxyphenyl)-2-pyrrolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



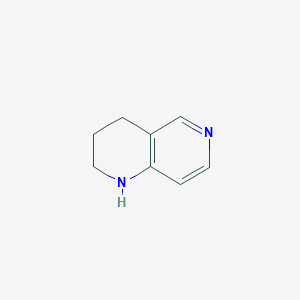
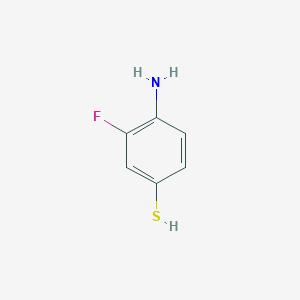
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
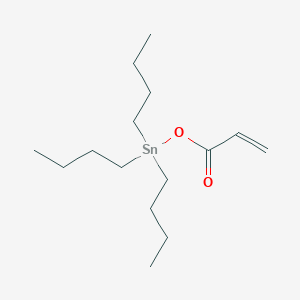
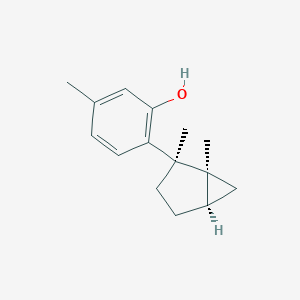
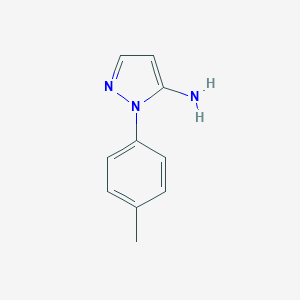

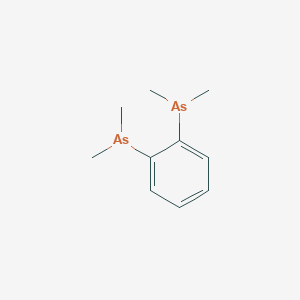

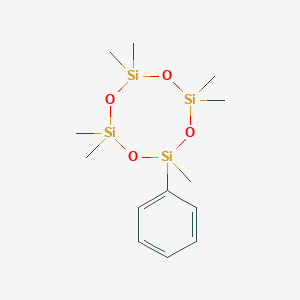
![Odoratin[Cedrela]](/img/structure/B76305.png)


